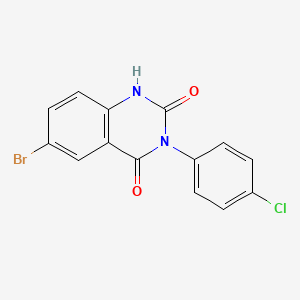

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Overview

Description

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate brominated and chlorinated aromatic compounds.

Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline core.

Functionalization: Subsequent functionalization steps introduce the bromo and chloro substituents at the desired positions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:

Batch Reactors: For controlled reaction conditions.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms.

Oxidation and Reduction: Depending on the functional groups present.

Common Reagents and Conditions

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. 6-Bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against several bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Material Science

Organic Electronics

this compound is being explored for use in organic electronic devices due to its electronic properties. Its ability to act as a semiconductor makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

Research Tool

Biochemical Studies

As a research tool, this compound is utilized in biochemical assays to study the effects of quinazoline derivatives on various biological targets. It serves as a reference compound in the development of new drugs and therapeutic agents aimed at specific diseases . Its structure allows researchers to modify it systematically to explore structure-activity relationships (SAR).

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor growth |

| Antimicrobial | Effective against bacteria |

| Biochemical Assays | Reference compound |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of quinazoline and evaluated their anticancer activity. The results indicated that this compound exhibited superior activity against breast cancer cell lines compared to other derivatives .

Case Study 2: Organic Electronics Application

A recent paper presented at an international conference on organic electronics highlighted the potential of this compound in OLED technology. The researchers demonstrated that incorporating this compound into device architectures improved charge transport efficiency and overall device performance .

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 6-bromo-3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione

- 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific halogen substituents, which can influence its chemical reactivity and biological activity.

Biological Activity

6-Bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activities reported for this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

- IUPAC Name : 6-bromo-3-(4-chlorophenyl)-2-hydroxy-4(3H)-quinazolinone

- Molecular Formula : C₁₄H₈BrClN₂O₂

- CAS Number : 23965-02-8

- Molecular Weight : 321.58 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method. Key findings include:

- Moderate Activity Against Bacteria : Compounds derived from this scaffold demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 13 showed an inhibition zone of 15 mm against Escherichia coli, while compound 15 exhibited a range of inhibition zones between 10–12 mm against Staphylococcus aureus and Candida albicans .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Escherichia coli | 15 | 65 |

| 15 | Staphylococcus aureus | 10–12 | 80 |

| 14a | Candida albicans | 12 | 70 |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines:

- Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compound 6n , a derivative with electron-withdrawing groups, demonstrated an IC50 of 5.9 µM against A549 cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.9 |

| SW-480 (Colorectal) | 2.3 |

| MCF7 (Breast) | 5.65 |

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

- EGFR Inhibition : Molecular docking studies suggest that quinazoline derivatives can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This binding leads to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

- Antibacterial Study : A study evaluated a series of quinazoline derivatives, including the target compound, for their antibacterial efficacy against various strains. The results highlighted the need for further optimization to enhance activity and reduce resistance .

- Anticancer Evaluation : Another study focused on the cytotoxic effects of synthesized quinazoline derivatives on human cancer cell lines. The results indicated that structural modifications significantly influenced the activity, emphasizing structure-activity relationships (SAR) .

Properties

IUPAC Name |

6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXRYAWXYDDEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.